![molecular formula C16H19NO3S B2919950 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide CAS No. 2097926-59-3](/img/structure/B2919950.png)

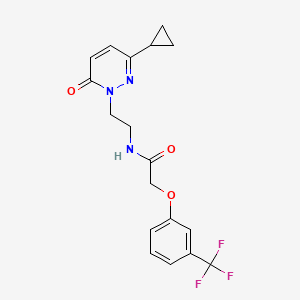

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furan and thiophene are aromatic heterocycles, with furan containing an oxygen atom and thiophene containing a sulfur atom . Carboxamide is a functional group that consists of a carbonyl (C=O) and amine (N-H). These components are often found in biologically active compounds .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The synthesis of specific compounds like “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide” would likely involve multiple steps and specific reagents .Molecular Structure Analysis

The molecular structure of this compound would include aromatic rings from the furan and thiophene, connected by an ethyl chain, and a carboxamide group attached to an oxane ring . The exact structure would need to be confirmed through techniques like NMR or X-ray crystallography.Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its exact structure. Generally, aromatic compounds like furan and thiophene can undergo electrophilic aromatic substitution . The carboxamide group might be involved in reactions like hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. Generally, compounds with aromatic rings and polar functional groups like carboxamide might have higher boiling points due to increased intermolecular forces .Scientific Research Applications

Antibacterial Activity

Furan derivatives, including those similar to the compound , have been recognized for their antibacterial properties . They are particularly effective against both gram-positive and gram-negative bacteria. The incorporation of the furan nucleus is a key synthetic strategy in medicinal chemistry for developing new antibacterial agents to combat microbial resistance.

Anticancer Properties

Thiophene derivatives are known to exhibit anticancer activities . The presence of a thiophene moiety within the structure of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide suggests potential utility in the synthesis of novel therapeutic agents that could inhibit tumor cell growth.

Material Science Applications

The compound’s structural components, furan and thiophene, are utilized in material science. Thiophene derivatives are used as corrosion inhibitors and have roles in the development of organic semiconductors and organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based molecules are instrumental in the fabrication of OLEDs . The electronic properties of thiophene make it suitable for use in the emissive layer of OLEDs, which are used in a variety of display and lighting technologies.

Pharmacological Research

Compounds containing furan and thiophene rings have a broad spectrum of pharmacological activities, including anti-inflammatory, antipsychotic, antiarrhythmic, antianxiety, and antifungal effects . This makes them valuable in pharmacological research for the development of new drugs with diverse therapeutic effects.

Organic Synthesis

Both furan and thiophene rings are important in organic synthesis. They can undergo various reactions to form complex molecules that are useful in synthesizing a wide range of biologically active compounds .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]oxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c18-16(12-3-7-19-8-4-12)17-10-14(13-5-9-21-11-13)15-2-1-6-20-15/h1-2,5-6,9,11-12,14H,3-4,7-8,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCIVUYZSUXTLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)NCC(C2=CSC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethylphenyl)-5-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2919871.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2919873.png)

![5-bromo-N-{2-[butyl(methyl)amino]ethyl}-1-propionylindoline-6-sulfonamide](/img/structure/B2919874.png)

![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2919878.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2919881.png)

![N-(1-cyanocycloheptyl)-2-[(3,4-dichlorophenyl)amino]acetamide](/img/structure/B2919885.png)